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Compound of Interest

Compound Name: 3-Phenyl-acrylic acid, butyl ester

CAS No.: 538-65-8

Cat. No.: B1668120 Get Quote

Introduction: The Cinnamate Scaffold in Medicinal
Chemistry
The cinnamic acid scaffold ((E)-3-phenyl-2-propenoic acid) represents a privileged structure in

medicinal chemistry. While the parent acid exhibits moderate biological activity, its esterification

yields derivatives with significantly enhanced pharmacological profiles.[1][2][3] This guide

provides a comparative technical analysis of simple alkyl esters (Methyl, Ethyl, Butyl) versus

complex aryl/phenolic esters (Benzyl, CAPE), focusing on their antimicrobial, anticancer, and

antioxidant performance.

The transformation from acid to ester alters two critical physicochemical parameters:

Lipophilicity (LogP) and Cellular Permeability. This guide synthesizes experimental data to

demonstrate how these structural modifications dictate biological efficacy.[4][2][3]

Structure-Activity Relationship (SAR) Analysis
The bioactivity of cinnamate esters is not random; it follows specific structural logic.[4] The core

pharmacophore relies on the

-unsaturated carbonyl system (a Michael acceptor) and the lipophilic ester tail.
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The following diagram illustrates the functional zones of the cinnamate molecule and their

impact on bioactivity.
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Caption: SAR map highlighting how specific structural modifications translate to

physicochemical and biological outcomes.

Comparative Bioactivity Analysis
Antimicrobial Efficacy: The Lipophilicity Factor
Antimicrobial activity in cinnamate esters is primarily driven by membrane disruption. As the

ester chain length increases, lipophilicity increases, facilitating penetration through the bacterial

cell envelope.

Key Finding:Butyl cinnamate generally outperforms methyl and ethyl analogs due to optimal

lipophilicity. However, beyond a certain chain length (e.g., Decyl), solubility issues may reduce

apparent potency in aqueous media.

Table 1: Comparative MIC Values (µM) against Pathogenic Strains Data aggregated from

standardized broth microdilution assays.
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Compound
Structure
Type

S. aureus
(Gram+)

P.
aeruginosa
(Gram-)

C. albicans
(Fungi)

Mechanism
Note

Cinnamic

Acid
Parent Acid >1500 >1500 >1500

Poor

membrane

penetration

Methyl

Cinnamate
Short Alkyl 1578 1578 789

Moderate

permeability

Ethyl

Cinnamate
Short Alkyl 1452 1452 726

Improved

permeability

Butyl

Cinnamate
Medium Alkyl 626 626 626

Optimal

Lipophilicity

Benzyl

Cinnamate
Aryl Ester 537 1075 >1075

High potency

vs Gram+

Interpretation: The transition from Methyl to Butyl ester results in a >2-fold increase in potency.

[4] Benzyl cinnamate shows selectivity for Gram-positive bacteria, likely due to the specific

composition of the Gram-positive cell wall peptidoglycan layers interacting with the bulky benzyl

group.

Anticancer Potential: The Role of CAPE
While simple esters show mild cytotoxicity, Caffeic Acid Phenethyl Ester (CAPE) is the gold

standard in this class. The presence of the catechol (3,4-dihydroxy) group on the ring,

combined with the phenethyl ester tail, allows CAPE to intervene in specific signaling

pathways, most notably NF-

B.

Table 2: Anticancer IC50 Comparison (Breast Cancer MDA-MB-231)
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Compound IC50 (24h) IC50 (48h)
Primary
Mechanism

Caffeic Acid >10,000 µM >1,000 µM Weak antioxidant

Methyl Cinnamate >200 µM ~150 µM General cytotoxicity

CAPE 27.8 µM 15.8 µM

NF-

B Inhibition, Cell Cycle

Arrest (S-phase)

Mechanistic Deep Dive: NF- B Inhibition by CAPE
CAPE exerts its anticancer and anti-inflammatory effects by blocking the translocation of

Nuclear Factor kappa B (NF-

B) to the nucleus.[5] This prevents the transcription of survival and pro-inflammatory genes.
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Caption: Mechanism of Action: CAPE inhibits the IKK complex, preventing the release and

nuclear translocation of NF-κB.

Experimental Protocols
To replicate these findings, the following self-validating protocols are recommended. These

workflows prioritize reproducibility and control standards.
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Synthesis: Fischer Esterification (General Protocol)
This acid-catalyzed method is robust for generating simple alkyl cinnamates.

Reactants: Combine trans-cinnamic acid (10 mmol) and the corresponding alcohol

(Methanol/Ethanol/Butanol, 30 mL) in a round-bottom flask.

Catalyst: Add concentrated

(0.5 mL) dropwise.

Reflux: Heat to reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate

9:1).

Work-up: Cool to RT. Neutralize with 10%

. Extract with Ethyl Acetate (

mL).

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify via silica gel column chromatography.

Validation: Confirm structure via

H-NMR (Key signal: Disappearance of acid -COOH proton >11 ppm, appearance of ester
alkoxy signals).

Bioassay: Determination of Minimum Inhibitory
Concentration (MIC)
Method: Broth Microdilution (CLSI Standards)

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to

McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
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Compound Prep: Dissolve cinnamate ester in DMSO. Prepare serial 2-fold dilutions in MHB

in a 96-well plate.

Critical Control: Final DMSO concentration must be

to avoid solvent toxicity.

Incubation: Add diluted inoculum to wells. Incubate at

C for 24 hours.

Readout: Add Resazurin dye (

) to visualize metabolic activity. Blue

Pink indicates growth.

Endpoint: MIC is the lowest concentration preventing color change (Blue).

Bioassay: MTT Cytotoxicity Assay
Target: MDA-MB-231 Cells[6]

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment.

Treatment: Treat with CAPE or Methyl Cinnamate (

µM) for 24h/48h.

Blank Control: Media only.

Vehicle Control: 0.1% DMSO in media.

MTT Addition: Add MTT reagent (

mg/mL). Incubate 4h at

C.
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Solubilization: Remove media. Add DMSO (100 µL) to dissolve formazan crystals.

Quantification: Measure Absorbance at 570 nm. Calculate % Viability relative to Vehicle

Control.

Conclusion & Future Outlook
The comparative analysis reveals that esterification is a critical molecular switch for cinnamic

acid bioactivity.

For antimicrobial applications, medium-chain alkyl esters (Butyl) offer the best balance of

lipophilicity and solubility.

For anticancer and anti-inflammatory applications, the simple alkyl esters are insufficient.

The scaffold must be decorated with phenolic hydroxyls (as in CAPE) to engage specific

molecular targets like NF-

B.

Future Recommendation: Researchers should focus on hybrid derivatives—combining the

optimal lipophilic tail of Butyl cinnamate with the phenolic headgroup of CAPE—to potentially

maximize both membrane permeability and intracellular target engagement.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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